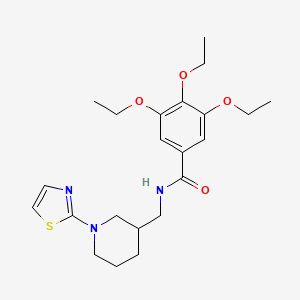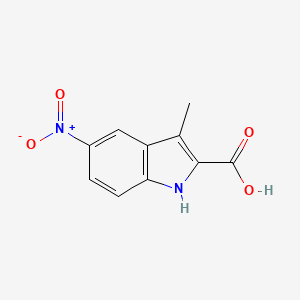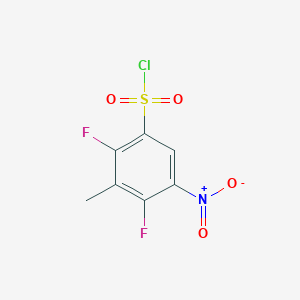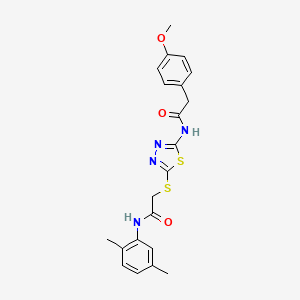![molecular formula C34H26N3OP B2916958 1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde CAS No. 380871-84-1](/img/structure/B2916958.png)
1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Vilsmeier-Haack Reaction : This method involves reacting phenylhydrazones with aryl methyl ketones, leading to the formation of 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes .
Molecular Structure Analysis
The compound’s molecular structure consists of the pyrazole ring, phenyl groups, and the phosphanylidene moiety. Crystallographic studies can provide detailed insights into its three-dimensional arrangement .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Analgesic Activities
Research involving pyrazole derivatives, such as those synthesized from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has been shown to possess potent anticonvulsant and analgesic activities. These compounds were evaluated using maximal electroshock seizure (MES) tests and tail flick methods, indicating their potential in developing new treatments for epilepsy and pain management (Viveka et al., 2015).
Antimicrobial Activity
Another study focused on the antimicrobial properties of novel chitosan Schiff bases derived from heterocyclic pyrazole aldehydes, including derivatives similar to the specified compound. These bases exhibited significant activity against various bacterial and fungal strains, underscoring their potential in antimicrobial applications (Hamed et al., 2020).
Photophysical Properties
The synthesis of heterocyclic orthoaminoaldehyde derivatives and their subsequent investigation into photophysical properties revealed that the absorption and emission characteristics are significantly influenced by the substituents present. This finding suggests applications in materials science, particularly in the development of new photoluminescent materials (Patil et al., 2010).
Anti-inflammatory, Antioxidant, and Antimicrobial Agents
Pyrazole chalcone derivatives have been studied for their anti-inflammatory, antioxidant, and antimicrobial properties. These compounds showed promising IL-6 inhibitory activities, free radical scavenging capabilities, and antimicrobial activities against pathogenic bacteria and fungi, suggesting their utility in therapeutic applications (Bandgar et al., 2009).
Supramolecular Assembly
Research into the synthesis and molecular structures of reduced bipyrazoles from simple pyrazole precursors has provided insights into the supramolecular assembly of these compounds. This has implications for the design of molecular materials with specific structural and functional properties (Cuartas et al., 2017).
Eigenschaften
IUPAC Name |
1-phenyl-3-[4-[(triphenyl-λ5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N3OP/c38-26-28-25-37(30-13-5-1-6-14-30)35-34(28)27-21-23-29(24-22-27)36-39(31-15-7-2-8-16-31,32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGMZVZXQOEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)





![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2916890.png)
![6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2916893.png)


![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)

